[3,5-Bis(benzyloxy)phenyl]boronic acid
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Overview
Description
[3,5-Bis(benzyloxy)phenyl]boronic acid is an organic compound with the molecular formula C20H19BO4. It is a boronic acid derivative, characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further bonded to a boronic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-Bis(benzyloxy)phenyl]boronic acid typically involves the reaction of 3,5-dihydroxybenzyl alcohol with benzyl bromide to form 3,5-bis(benzyloxy)benzyl alcohol. This intermediate is then subjected to a borylation reaction using a boron source such as boronic acid or boron tribromide under suitable conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity. Industrial production may also involve continuous flow processes to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[3,5-Bis(benzyloxy)phenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.
Oxidation: The compound can be oxidized to form phenolic derivatives, which can further undergo various transformations.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenolic Derivatives: Formed through oxidation reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
[3,5-Bis(benzyloxy)phenyl]boronic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Chemical Biology: It serves as a tool for studying biological processes, particularly in the context of enzyme inhibition and molecular recognition.
Mechanism of Action
The mechanism of action of [3,5-Bis(benzyloxy)phenyl]boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to active sites containing serine or threonine residues. The boronic acid group interacts with the hydroxyl groups of these residues, forming a stable complex that inhibits enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the benzyloxy groups, making it less versatile in certain applications.
4-Benzyloxyphenylboronic Acid: Contains only one benzyloxy group, resulting in different reactivity and applications.
3,5-Dimethoxyphenylboronic Acid: Similar structure but with methoxy groups instead of benzyloxy groups, leading to different chemical properties.
Uniqueness
[3,5-Bis(benzyloxy)phenyl]boronic acid is unique due to the presence of two benzyloxy groups, which enhance its solubility and reactivity compared to other boronic acids. This structural feature allows for more diverse applications in synthesis and catalysis .
Properties
IUPAC Name |
[3,5-bis(phenylmethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BO4/c22-21(23)18-11-19(24-14-16-7-3-1-4-8-16)13-20(12-18)25-15-17-9-5-2-6-10-17/h1-13,22-23H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQWRMMUXJAOLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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